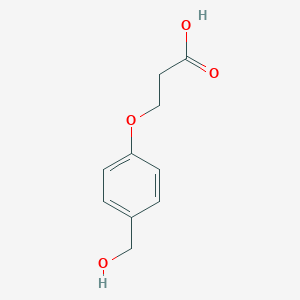

3-(4-Hydroxymethylphenoxy)propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Hydroxymethylphenoxy)propionic acid is a chemical compound of interest in various fields, including materials science and chemistry, due to its unique structural features and potential applications. This compound can serve as an intermediate in the synthesis of complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

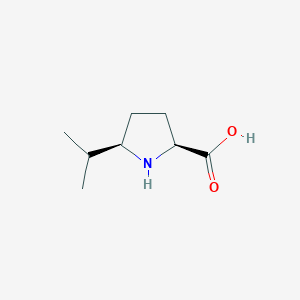

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of R-(+)-2-(4-hydroxyphenoxy)-propionic acid involves chlorination, etherification, and hydrolysis reactions, starting from L-Alanine, achieving a yield of up to 71.1% (Wu Chun-le, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(4-Hydroxymethylphenoxy)propionic acid often features complex hydrogen bonding and interaction patterns. For example, studies on similar molecules reveal inter-molecular hydrogen bonding between functional groups, which could suggest similar behaviors in the target compound (I. Tomita et al., 1966).

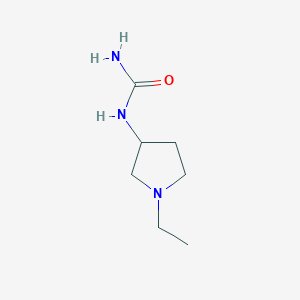

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, such as etherification and esterification, highlighting the reactivity of the hydroxyl and carboxylic acid functional groups. The ability of these compounds to undergo such reactions makes them versatile intermediates in synthetic chemistry (Acerina Trejo-Machin et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Hydroxymethylphenoxy)propionic acid and related compounds, such as melting points and solubility, are influenced by their molecular structure. The presence of hydroxyl and carboxylic acid groups can affect their solubility in various solvents, which is crucial for their application in different chemical processes.

Chemical Properties Analysis

科学的研究の応用

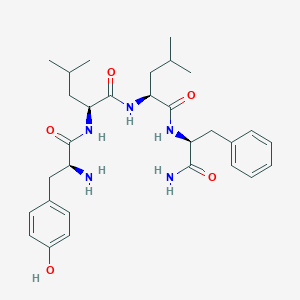

Biobased Polymer Enhancement

3-(4-Hydroxyphenyl)propionic acid, a derivative closely related to 3-(4-Hydroxymethylphenoxy)propionic acid, has been utilized as an organic modifier in layered double hydroxides (LDHs) for the preparation of PBS bionanocomposites. These composites exhibit enhanced thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction. The presence of this compound as a chain extender shows significant potential in creating fully biodegradable, green materials suitable for a wide range of applications, including those with bio and food compatibility, and potentially antibacterial and antioxidant properties (Totaro et al., 2017).

Renewable Building Blocks for Polymer Synthesis

Phloretic acid (PA), another derivative, has been explored as a renewable alternative for the phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazines, highlighting its utility in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach offers a pathway to synthesizing materials with thermal and thermo-mechanical properties suitable for diverse applications, demonstrating the value of renewable sources in material science (Trejo-Machin et al., 2017).

Antimicrobial and Nematicidal Properties

3-Hydroxypropionic acid, closely related to the focus compound, has shown selective nematicidal activity against plant-parasitic nematodes without exhibiting antimicrobial, cytotoxic, or phytotoxic effects. This discovery opens new avenues for biopesticide development, offering safer alternatives for agricultural pest management (Schwarz et al., 2004).

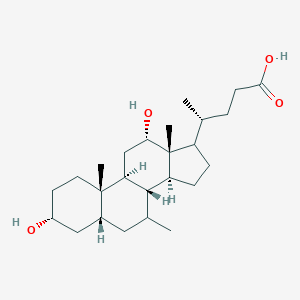

Biobased Chemical Production

The importance of 3-Hydroxy-propionic acid (3-HP) in synthesizing novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials has been acknowledged. It ranks as a top platform chemical derived from biomass, with research focusing on microbial production methods using recombinant strains for environmental and commercial viability (Tingirikari et al., 2016).

Environmental and Health Monitoring

Research into the metabolism of certain phenolic antioxidants used in polymers identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential biomarker for human exposure to these compounds, indicating its role in environmental and health monitoring (Liu & Mabury, 2021).

特性

IUPAC Name |

3-[4-(hydroxymethyl)phenoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWKJUVXEMKOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352992 |

Source

|

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxymethylphenoxy)propionic acid | |

CAS RN |

101366-61-4 |

Source

|

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)